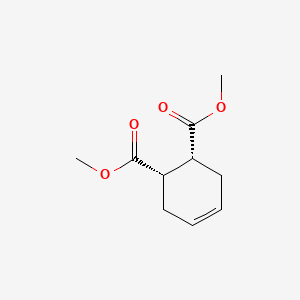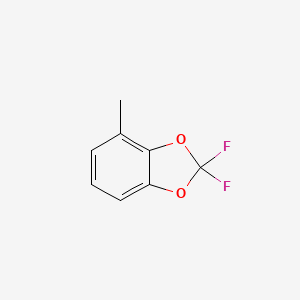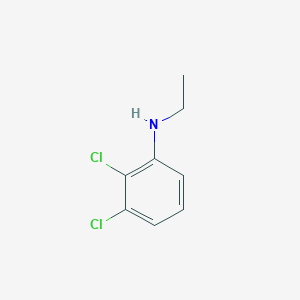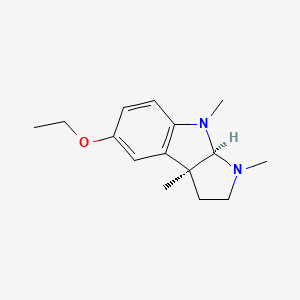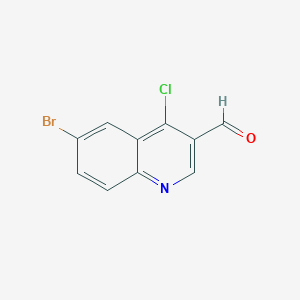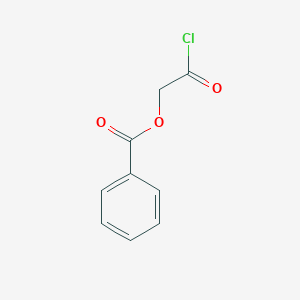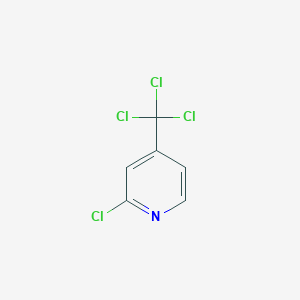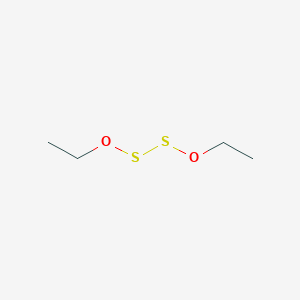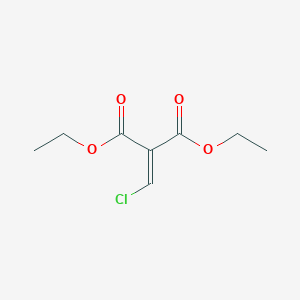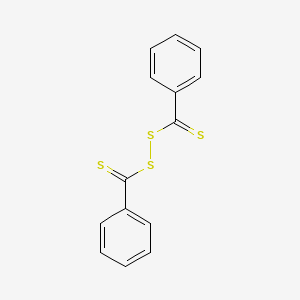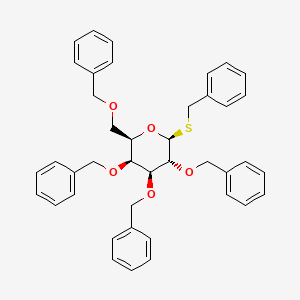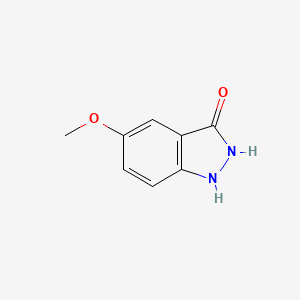
5-Methoxy-1H-indazol-3-ol
Overview
Description
5-Methoxy-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential medicinal applications. The compound this compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position of the indazole ring.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 5-methoxy-1h-indazol-3-ol, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of 5-lipoxygenase suggests that this compound may affect the arachidonic acid pathway .
Result of Action
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with 5-lipoxygenase, an enzyme involved in the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid . This interaction inhibits the enzyme’s activity, thereby reducing the production of inflammatory mediators. Additionally, this compound has been shown to interact with cyclo-oxygenase-2 (COX-2), inhibiting its activity and reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit cell growth in several neoplastic cell lines, including colon and melanoma cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects highlight the potential of this compound as a therapeutic agent in inflammatory and cancer-related conditions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of 5-lipoxygenase, inhibiting its enzymatic activity and preventing the oxidation of arachidonic acid . Additionally, this compound interacts with COX-2, leading to the inhibition of prostaglandin E2 (PGE2) production . These interactions result in the modulation of inflammatory pathways and the reduction of inflammatory mediators. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory and cancer-related pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained inhibition of inflammatory mediators and reduced cell proliferation in neoplastic cell lines . These findings suggest that this compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of inflammatory mediators and cell proliferation . At lower doses, this compound effectively reduces inflammation and inhibits tumor growth without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its interaction with 5-lipoxygenase, leading to the inhibition of arachidonic acid oxidation . Additionally, this compound has been shown to modulate the activity of enzymes involved in the synthesis of inflammatory mediators, such as COX-2 . These interactions result in altered metabolic flux and reduced levels of pro-inflammatory metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization within these compartments is crucial for its interaction with target enzymes and proteins, influencing its biological activity. Additionally, the accumulation of this compound in specific tissues, such as inflamed or cancerous tissues, enhances its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Additionally, this compound may be directed to specific subcellular compartments through targeting signals, enhancing its interaction with target biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are also employed to form the indazole ring. For example, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant can be used to synthesize 1H-indazoles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of metal-catalyzed reactions, solvent-free conditions, and reductive cyclization reactions. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as copper or palladium. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions include substituted indazoles, quinoline derivatives, and other heterocyclic compounds
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-1H-indazol-3-ol include other indazole derivatives such as:
- 1H-indazole
- 2H-indazole
- 5-phenyl-1H-indazol-3-amine
Uniqueness
What sets this compound apart from other indazole derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and hydroxyl groups can enhance its potential as an enzyme inhibitor and its overall pharmacological profile.
Properties
IUPAC Name |
5-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIODNHCPBUTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451196 | |
| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99719-37-6 | |
| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


